6-Amino-3-sulfonaphthalene-1-sulfonate
Description
6-Amino-3-sulfonaphthalene-1-sulfonate, also known as disodium 6-aminonaphthalene-1,3-disulfonate, is a naphthalene derivative functionalized with two sulfonate groups at positions 1 and 3 and an amino group at position 5. Its molecular formula is C₁₀H₇NNa₂O₆S₂, with an average molecular mass of 347.267 g/mol and a monoisotopic mass of 346.951018 g/mol . The compound is a disodium salt, which enhances its solubility in aqueous environments. This structural configuration makes it valuable in industrial applications, particularly as an intermediate in dye synthesis, surfactant formulations, or biochemical research due to its polar sulfonate groups and reactive amino moiety.
Properties
Molecular Formula |
C10H8NO6S2- |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-amino-3-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)/p-1 |
InChI Key |
KZCSUEYBKAPKNH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-sulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by amination The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring
Industrial Production Methods
In industrial settings, the production of 6-Amino-3-sulfonaphthalene-1-sulfonate is carried out in large-scale reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted naphthalene compounds.
Scientific Research Applications
6-Amino-3-sulfonaphthalene-1-sulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-sulfonaphthalene-1-sulfonate involves its interaction with various molecular targets. The amino and sulfonate groups allow it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthalene Derivatives
*Molecular weight calculated based on formula C₁₀H₆K₂O₇S₂.
Functional Group Impact on Properties
Sulfonate vs. Sulfonamide: The dual sulfonate groups in 6-amino-3-sulfonaphthalene-1-sulfonate confer high hydrophilicity, making it suitable for aqueous-phase reactions . In contrast, 6-aminonaphthalene-1-sulphonamide’s sulfonamide group reduces solubility but may enhance membrane permeability, a trait exploited in drug design .
Amino vs. Hydroxyl Substitutions: The amino group in the primary compound is nucleophilic, enabling conjugation reactions (e.g., diazotization in dye synthesis). The hydroxyl group in dipotassium 7-hydroxynaphthalene-1,3-disulphonate increases acidity (pKa ~8–10), favoring its use as a pH-sensitive ligand or catalyst .
Counterion Effects :
- Sodium (in the primary compound) and potassium (in the 7-hydroxy analog) counterions influence solubility and crystallinity. Potassium salts often exhibit higher thermal stability, which is critical in high-temperature industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
